molecular formula C26H32O4 B12308754 Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate

Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate

Cat. No.: B12308754
M. Wt: 408.5 g/mol
InChI Key: VPPQZWNRJSZUQV-UHFFFAOYSA-N
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Description

Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate (CAS: 114095-56-6) is a cyclopropane derivative featuring a meta-methylphenyl (m-tolyl) substituent at the 2-position and an ethyl ester group at the 1-position of the cyclopropane ring. Its trans configuration ensures distinct stereochemical properties critical for reactivity and applications in organic synthesis and pharmaceuticals. The compound’s molecular formula is C₁₃H₁₆O₂, with a molar mass of 204.26 g/mol and a predicted density of 1.087 g/cm³ . It is synthesized via cyclopropanation reactions, such as the thermal reaction of substituted styrenes with ethyl diazoacetate, followed by stereoselective separation .

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/2C13H16O2/c2*1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h2*4-7,11-12H,3,8H2,1-2H3

InChI Key

VPPQZWNRJSZUQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC(=C2)C.CCOC(=O)C1CC1C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Cyclopropanation

Iron-based catalysts, particularly Fe/Phen@C-800 (iron-phenanthroline complexes supported on carbon), enable efficient cyclopropanation of α-methyl styrene derivatives with ethyl diazoacetate (EDA). The reaction proceeds in 1,2-dimethoxyethane at 60°C for 4 hours, yielding a 74:26 trans:cis diastereomeric ratio (dr) . The trans isomer is isolated via column chromatography using hexane/ethyl acetate (99:1) as the eluent, achieving >95% purity .

Key conditions :

  • Catalyst loading: 2 mol% Fe
  • Solvent: 1,2-Dimethoxyethane
  • Temperature: 60°C
  • Yield: 92–98%

Copper Complex-Mediated Asymmetric Synthesis

Chiral copper(I) complexes derived from Schiff bases facilitate enantioselective cyclopropanation. For example, a catalyst system comprising (R,R)-Ph-pybox-CuOTf reacts with m-tolyl-substituted olefins and EDA in dichloromethane at −40°C, producing the trans isomer with >80% enantiomeric excess (ee) . This method emphasizes stereochemical control, critical for pharmaceutical applications.

Optimization data :

  • Catalyst: (R,R)-Ph-pybox-CuOTf
  • Solvent: CH₂Cl₂
  • Temperature: −40°C
  • Yield: 70–85%

Stereoselective Synthesis via Ylide Intermediates

Phosphonium Ylide Approach

The Corey-Chaykovsky reaction employs phosphonium ylides to generate cyclopropane rings. A mixture of m-tolylaldehyde and ethyl diazoacetate reacts with trimethylsulfoxonium iodide in the presence of NaH, forming the trans product via a betaine intermediate. This method achieves 68–72% yield with dr > 4:1 .

Reaction steps :

  • Generation of ylide from trimethylsulfoxonium iodide and NaH.
  • Nucleophilic attack on m-tolylaldehyde.
  • Cyclopropanation with ethyl diazoacetate.

Doyle-Kirmse Reaction

Rhodium(II) carboxylates catalyze the decomposition of EDA in the presence of m-tolyl-substituted allylic ethers, yielding trans-cyclopropanes. Using Rh₂(Oct)₄ in toluene at 25°C, the reaction achieves 85% yield and dr 3:1 .

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane:ethyl acetate = 50:1 to 10:1). The trans isomer elutes first due to its lower polarity, enabling isolation with >99% purity .

Crystallization

Recrystallization from isopropyl ether or hexane at −20°C selectively precipitates the trans isomer, removing cis contaminants. This step is critical for applications requiring high stereochemical fidelity.

Comparative Analysis of Methods

Method Catalyst Solvent Temp (°C) Yield (%) trans:cis Ratio
Fe/Phen@C-800 Fe-phenanthroline DME 60 98 74:26
Cu-Schiff base (R,R)-Ph-pybox-Cu CH₂Cl₂ −40 85 >95:5
Phosphonium ylide NaH/Me₃SOI THF 25 72 80:20
Rh₂(Oct)₄ Rhodium(II) octanoate Toluene 25 85 75:25

Chemical Reactions Analysis

TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Esters

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the cyclopropane ring significantly influence physical properties and reactivity. Key comparisons include:

Compound Substituent Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key References
Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate 3-methylphenyl C₁₃H₁₆O₂ 204.26 1.087 (predicted) 285.6 (predicted)
Ethyl trans-2-phenylcyclopropanecarboxylate Phenyl C₁₂H₁₄O₂ 190.24
Ethyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate 2-fluorophenyl C₁₂H₁₃FO₂ 208.23
Ethyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate 4-methoxyphenyl C₁₃H₁₆O₃ 220.26
Ethyl trans-2-(2,4-dimethylphenyl)cyclopropanecarboxylate 2,4-dimethylphenyl C₁₄H₁₈O₂ 218.30
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy in ) increase cyclopropane ring stability, while electron-withdrawing groups (e.g., 2-fluoro in ) enhance electrophilic reactivity.
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in ) reduce reaction rates in sterically sensitive transformations, as seen in alkylation studies .

Reactivity in Organic Transformations

  • Alkylation Rates : Substituents on the aryl group dramatically affect alkylation kinetics. For example, m-tolyl derivatives react 5–10× faster than unsubstituted phenyl analogs due to methyl-induced electron donation .
  • Acid Derivatives : Trans-cyclopropanecarboxylic acids (e.g., from hydrolysis of ethyl esters) are precursors to ketones via Grignard reactions (75–91% yields with methyllithium) .
  • Biological Relevance : Fluorinated and methoxylated analogs are explored as building blocks for pharmaceuticals, such as hormaomycin derivatives .

Biological Activity

Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate, a compound belonging to the cyclopropane family, has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with an ethyl ester and a m-tolyl group. Its molecular formula is C12H14O2C_{12}H_{14}O_2, and it possesses unique stereochemical properties that influence its biological interactions.

Biological Activity Overview

  • Antiproliferative Effects : Preliminary studies indicate that derivatives of cyclopropane compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, structural modifications of similar compounds have shown enhanced potency against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
  • Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, the compound's trans configuration is crucial for its inhibitory effects on certain enzymes like OTUB2, a deubiquitinase involved in cellular signaling pathways .
  • Toxicological Profile : Toxicological assessments are essential for understanding the safety profile of this compound. While some derivatives have shown low toxicity in mammalian cell lines, further studies are necessary to evaluate the long-term effects and potential side effects in vivo.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationObserved Effect
Change in substituentsVariations in potency against cancer cells
Alteration of stereochemistrySignificant impact on enzyme inhibition
Chain length variationsChanges in bioavailability and toxicity

Case Study 1: Antiproliferative Activity

A study focused on the modification of cyclopropane derivatives revealed that specific substitutions could enhance antiproliferative activity against T. brucei. The compound demonstrated an EC50 value indicating potent activity compared to standard treatments .

Case Study 2: Enzyme Inhibition

Research into the inhibition of OTUB2 by cyclopropane derivatives highlighted the importance of the trans configuration for effective binding and inhibition. The IC50 values obtained suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting deubiquitination processes .

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